4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted benzamide core, a methoxyphenyl piperazine moiety, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Piperazine Moiety:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the phenoxyphenyl group to the intermediate using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares the fluoro and phenyl groups but differs in the core structure and functional groups.
3-fluoro-4-methoxyphenylboronic acid: Contains similar fluoro and methoxy groups but has a different core structure.
Uniqueness
4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-phenoxyphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN3O5S/c1-38-25-14-10-24(11-15-25)33-17-19-34(20-18-33)40(36,37)29-21-22(7-16-28(29)31)30(35)32-23-8-12-27(13-9-23)39-26-5-3-2-4-6-26/h2-16,21H,17-20H2,1H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHISUQMWFASWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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